Steric Hindrance from the 2-Methyl Branch
The title compound (C₁₁H₁₅Cl₂NO, MW 248.15 ) contains a quaternary carbon at the 2‑position of the propanol chain (CC(C)(CO)N motif), whereas the closest analog 2‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1179107‑42‑6, C₁₀H₁₃Cl₂NO, MW 234.12 ) bears only a single methyl substituent at this position. The additional methyl group increases the steric bulk around the nitrogen and hydroxyl functions and elevates the calculated logP.
| Evidence Dimension | Steric bulk and lipophilicity |
|---|---|
| Target Compound Data | 2‑Methyl substituent present; MW 248.15; formula C₁₁H₁₅Cl₂NO |
| Comparator Or Baseline | 2‑{[(3,5‑Dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1179107‑42‑6): no 2‑methyl; MW 234.12; formula C₁₀H₁₃Cl₂NO |
| Quantified Difference | ΔMW +14.03; additional CH₂ group; qualitative increase in steric hindrance and logP |
| Conditions | Structural comparison based on vendor‑reported molecular formulas and SMILES [REFS-1, REFS-2] |
Why This Matters
For procurement decisions in medicinal chemistry, the steric profile of the amino‑alcohol head‑group can influence receptor binding, metabolic stability, and off‑target interactions; a building block with a quaternary center provides a different conformational constraint than its des‑methyl analog.
